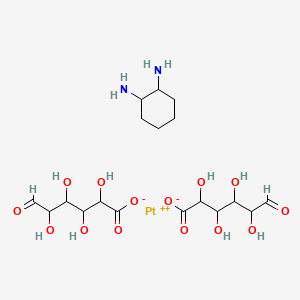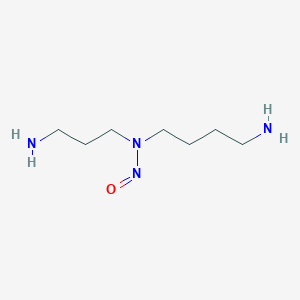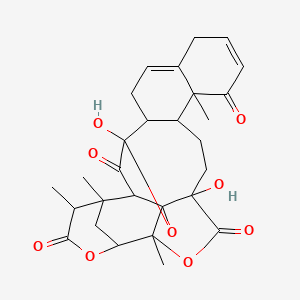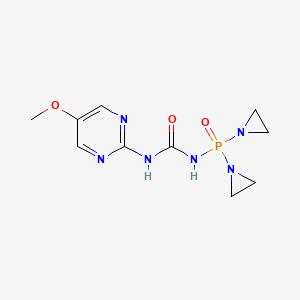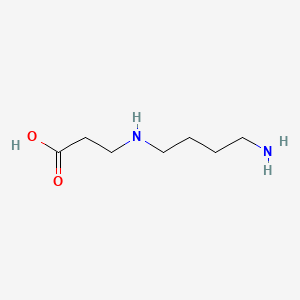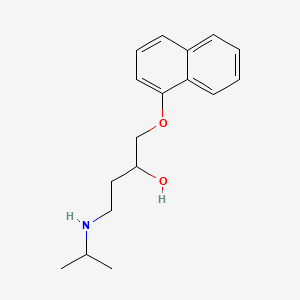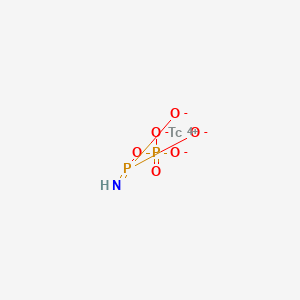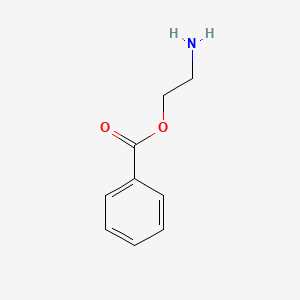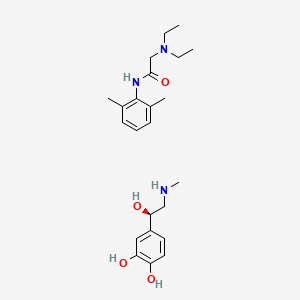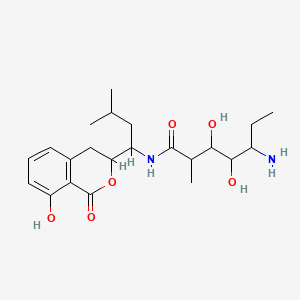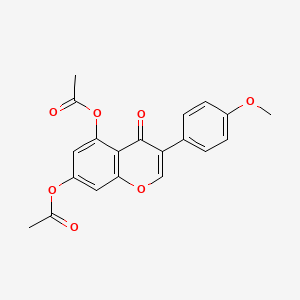
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
Overview
Description
Acetic acid [5-acetyloxy-3-(4-methoxyphenyl)-4-oxo-1-benzopyran-7-yl] ester is a member of 4'-methoxyisoflavones.
Scientific Research Applications
Novel Synthesis Processes
- Pelter et al. (1997) discussed the synthesis of chromen derivatives, emphasizing a unique process that introduces a heteroatom from a side chain, which could be relevant to the synthesis of compounds like 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Pelter, Hussain, Smith, & Ward, 1997).
Synthesis and Reactions
- Research by Pimenova et al. (2003) on the synthesis and reactions of related compounds provides insight into the chemical behavior of complex chromene derivatives, which is useful for understanding the properties and potential applications of this compound (Pimenova, Krasnych, Goun, & Miles, 2003).
Catalysis in Organic Synthesis
- Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in organic synthesis, which can be related to the synthesis of various chromene derivatives, potentially including this compound (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Antibacterial Activity
- Behrami and Dobroshi (2019) investigated the antibacterial activity of synthesized chromene derivatives, which may provide insights into the potential biomedical applications of compounds like this compound (Behrami & Dobroshi, 2019).
Rapid Synthesis Methods
- Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in biologically active compounds, which could be relevant to the synthesis and applications of this compound (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition is due to the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site. Additionally, this compound interacts with proteins involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound modulates cellular metabolism by enhancing the activity of antioxidant enzymes, thereby reducing oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound inhibits tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . Additionally, it activates the caspase pathway by binding to and activating caspase enzymes, leading to apoptosis in cancer cells . The compound also influences gene expression by modulating transcription factors involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks when stored at appropriate temperatures . Its effects on cellular function may diminish over time due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s antioxidant and anticancer properties persist for extended periods, although a slight reduction in efficacy is observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anticancer activities without causing adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, with optimal dosages providing maximum therapeutic benefits while minimizing toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . The metabolites of this compound are excreted primarily through the urine . Additionally, the compound affects metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The compound accumulates in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria . It is directed to these compartments by specific targeting signals and post-translational modifications . In the cytoplasm, the compound interacts with enzymes involved in oxidative stress response, while in the mitochondria, it modulates the activity of mitochondrial enzymes . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .
Properties
IUPAC Name |
[5-acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)26-15-8-17-19(18(9-15)27-12(2)22)20(23)16(10-25-17)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOBVHAUXZVHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362788 | |
| Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54443-59-3 | |
| Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


